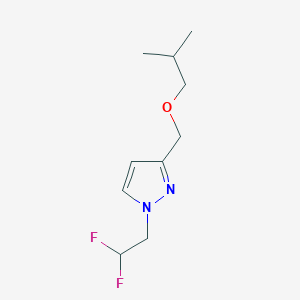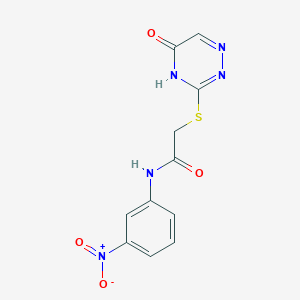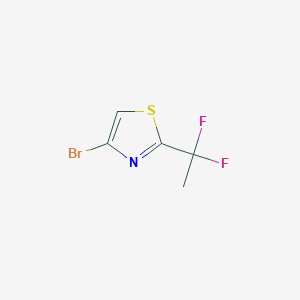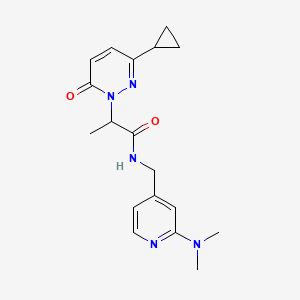![molecular formula C23H13ClFN3O2 B2961227 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one CAS No. 1326909-90-3](/img/structure/B2961227.png)
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a chlorophenyl group, a fluorophenyl group, an isoquinolinone group, and an oxadiazole group . These groups are known to contribute to various physical and chemical properties and can potentially exhibit a wide range of biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, oxadiazole derivatives are typically synthesized through cyclization reactions involving carboxylic acids and amidoximes . The presence of chlorophenyl and fluorophenyl groups suggests that halogenation reactions were likely involved in the synthesis .Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic phenyl and oxadiazole rings. The electron-withdrawing chloro and fluoro substituents on the phenyl rings could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The compound, due to the presence of the oxadiazole and phenyl rings, might undergo electrophilic substitution reactions. The halogens (chloro and fluoro groups) being electron-withdrawing can make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the halogens and the polar oxadiazole group could impact the compound’s solubility, melting point, and other physical properties .Applications De Recherche Scientifique
Biological Activity and Medicinal Chemistry
Antimicrobial and Antituberculosis Activity : Compounds with structural features similar to the queried chemical have demonstrated significant antimicrobial and antituberculosis activity, highlighting their potential as leads for the development of new antibacterial and antituberculosis agents (Mamatha S.V et al., 2019).
Anticancer Properties : Novel compounds incorporating oxoquinoline and aminophosphonate structures have shown moderate to high levels of antitumor activities against various cancer cell lines, suggesting the potential use of similar compounds in cancer therapy (Yilin Fang et al., 2016).
Antitubulin Agents : Isocombretaquinazolines, regarded as analogues of combretastatin and lacking a specific phenyl ring, displayed potent cytotoxicity and the ability to inhibit tubulin polymerization. This indicates the potential for similar compounds to serve as antitubulin agents in cancer treatment (M. Soussi et al., 2015).
Materials Science
- Polymer Science : The synthesis of heterocyclic polyethers containing phenylquinoxaline and 1,3,4-oxadiazole rings has been explored, with these polymers showing good solubility, thermal stability, and promising optical properties. This suggests potential applications in the development of materials with specific electronic or photonic properties (C. Hamciuc et al., 2001).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds containing a 1,2,4-oxadiazole heterocycle have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit antibacterial, antifungal, and nematocidal activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Given the reported biological activities of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClFN3O2/c24-15-6-3-5-14(11-15)21-26-22(30-27-21)20-13-28(17-8-4-7-16(25)12-17)23(29)19-10-2-1-9-18(19)20/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRGPJUQNPZCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2961147.png)


![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2961150.png)

![N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide](/img/structure/B2961152.png)
![5-[(2,2-difluoroethoxy)methyl]-1-methyl-3-nitro-1H-pyrazole](/img/structure/B2961153.png)


![7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![Methyl 6-oxospiro[2.5]octane-5-carboxylate](/img/structure/B2961166.png)